

Application Note: High-Resolution Mass Spectrometry of Cholesteryl Eicosadienoic Acid

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Compound of Interest

Compound Name: **CE(20:2(6Z,9Z))**

Cat. No.: **B8262461**

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Introduction

Cholesteryl esters (CE) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular conditions. Cholesteryl eicosadienoic acid, a specific CE containing a 20-carbon fatty acid with two double bonds, is of growing interest in biomedical research due to the biological activities of eicosadienoic acid, which can modulate inflammatory pathways.^{[1][2]} High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of individual CE species, offering insights into their metabolic pathways and roles in disease.^{[3][4][5]} This application note provides a detailed protocol for the analysis of cholesteryl eicosadienoic acid using LC-HRMS.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate quantification. The following protocol is a modified Bligh and Dyer method suitable for extracting cholesteryl esters from plasma or tissue homogenates.

Materials:

- Chloroform
- Methanol
- Deionized Water
- Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated analog (e.g., cholesterol-d7).^[6]
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator

Protocol:

- To 100 μ L of plasma or tissue homogenate in a glass centrifuge tube, add 375 μ L of a 1:2 (v/v) chloroform:methanol mixture.
- Add 10 μ L of the internal standard solution (e.g., 10 μ g/mL in methanol).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Add 125 μ L of chloroform and vortex for 1 minute.
- Add 125 μ L of deionized water and vortex for 1 minute.
- Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in 100 μ L of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions: The following conditions are a starting point and may require optimization for specific instrumentation.

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
Mobile Phase A	Acetonitrile:Water (60:40) with 10 mM ammonium formate & 0.1% formic acid
Mobile Phase B	Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate & 0.1% formic acid
Gradient	0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B
Flow Rate	0.3 mL/min
Column Temperature	50 °C
Injection Volume	5 μ L

HRMS Conditions: Accurate mass measurements are key for confident identification.

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Adduct Formation	Ammonium ($[M+NH_4]^+$), Sodium ($[M+Na]^+$), or Lithium ($[M+Li]^+$) adducts are commonly observed. ^{[7][8][9]}
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Gas Flow	800 L/hr
Desolvation Temperature	350 °C
Mass Range	m/z 100-1000
Data Acquisition	Full Scan and Data-Dependent MS/MS (ddMS2)
Collision Energy (for MS/MS)	25-40 eV (optimized for the specific instrument and adduct)

Data Presentation

Predicted Mass and Fragmentation of Cholestryl Eicosadienoate

The primary method for identifying cholestryl esters is through the characteristic neutral loss of the cholesterol backbone upon collision-induced dissociation (CID).

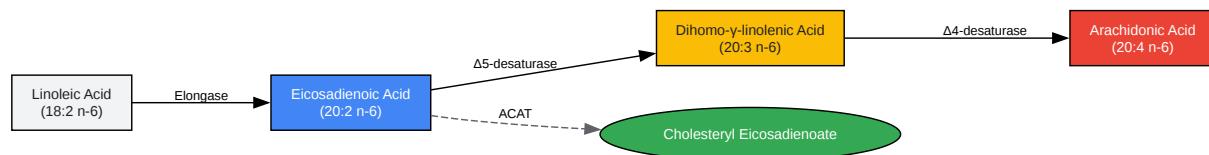
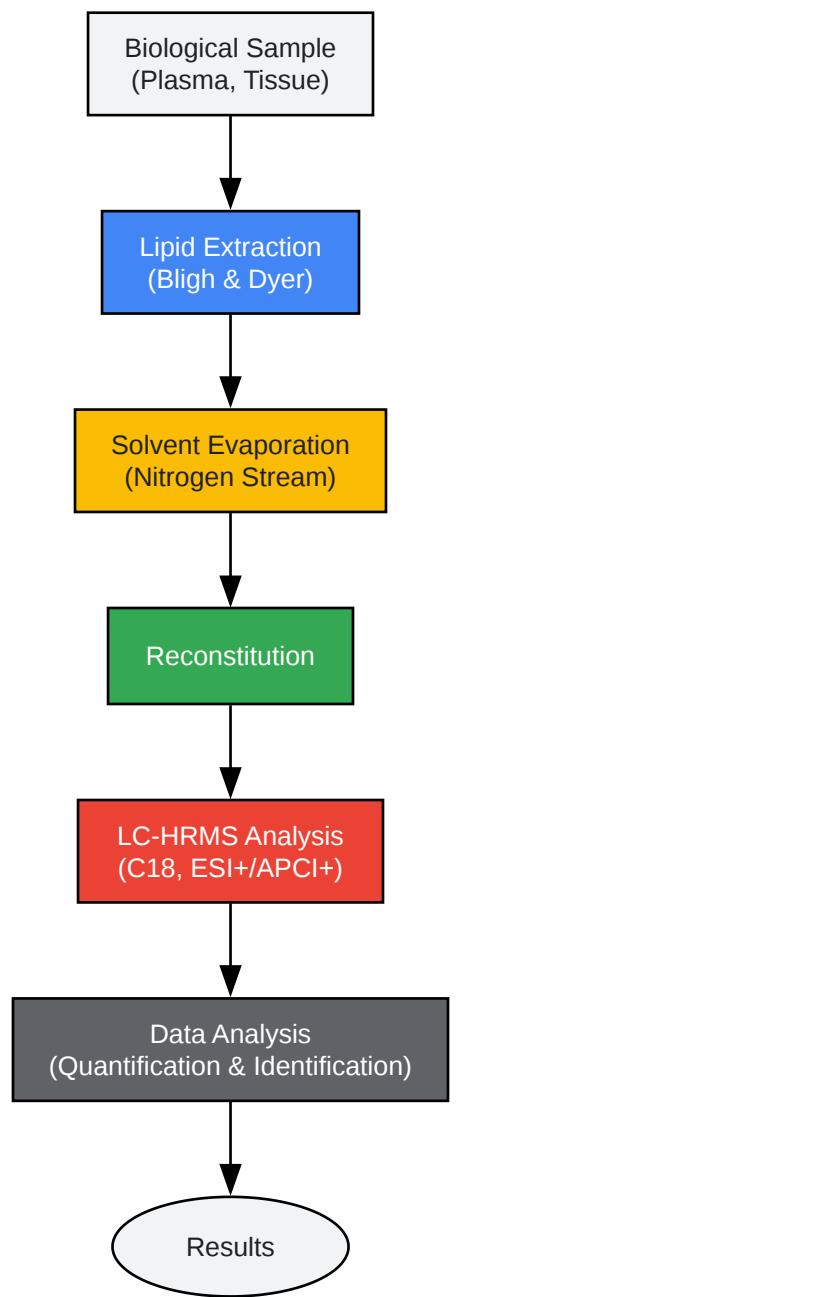
Analyte	Chemical Formula	Exact Mass (Monoisotopic)	Adduct Ion [M+NH ₄] ⁺	Key Fragment Ion (MS/MS)
Cholesteryl Eicosadienoate	C ₄₇ H ₈₀ O ₂	676.6158	694.6527	m/z 369.3516
Internal Standard				
Cholesteryl Heptadecanoate	C ₄₄ H ₇₈ O ₂	626.6002	644.6371	m/z 369.3516

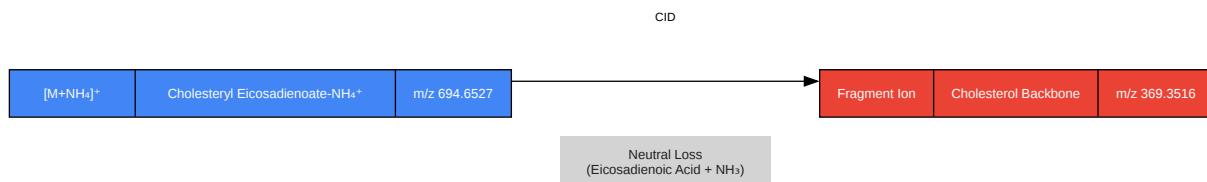
Note: The key fragment ion corresponds to the cholesterol backbone ([C₂₇H₄₅]⁺) after the neutral loss of the fatty acid and the ammonium adduct.

Quantitative Analysis

Quantification is achieved by comparing the peak area of the analyte's adduct ion to that of the internal standard. A calibration curve should be prepared using a serial dilution of a cholesteryl eicosadienoate standard with a constant concentration of the internal standard.

Mandatory Visualization Experimental Workflow





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